Cas no 16747-50-5 (1-Ethyl-1-methylcyclopentane)

1-Ethyl-1-methylcyclopentane is a cyclic hydrocarbon with the molecular formula C₈H₁₆, featuring a five-membered ring structure substituted with ethyl and methyl groups at the same carbon position. This compound is primarily utilized as an intermediate in organic synthesis and as a non-polar solvent in specialized applications. Its stable cyclopentane backbone and alkyl substituents contribute to its moderate boiling point and low water solubility, making it suitable for use in hydrophobic reaction environments. The compound’s defined structure ensures consistent reactivity, which is advantageous in controlled synthetic processes. It is typically handled under inert conditions to preserve its integrity.
1-Ethyl-1-methylcyclopentane structure
1-Ethyl-1-methylcyclopentane structure
Product Name:1-Ethyl-1-methylcyclopentane
CAS No:16747-50-5
MF:C8H16
MW:112.212642669678
MDL:MFCD00045431
CID:202909
PubChem ID:28030
Update Time:2025-06-14

1-Ethyl-1-methylcyclopentane Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-1-methylcyclopentane
    • 11 -Methyl-1 -ethylcyclopentane
    • Cyclopentane,1-ethyl-1-methyl-
    • 1,1-methylethyl-cyclopentane
    • 1-Aethyl-1-methyl-cyclopentan
    • 1-Ethyl-1-methylcyclopentan
    • 1-ethyl-1-methyl-cyclopentane
    • 1-Methyl-1-aethylcyclopentan
    • Cyclopentane,1-ethyl-1-methyl
    • methylethylcyclopentane
    • 1-Methyl-1-ethylcyclopentane
    • NS00123111
    • LETYIFNDQBJGPJ-UHFFFAOYSA-N
    • EN300-5131476
    • AKOS006271788
    • 16747-50-5
    • Cyclopentane, 1-ethyl-1-methyl-
    • Cyclopentane, 1-ethyl-1- methyl-
    • CS-0250550
    • DTXSID80168293
    • FT-0637423
    • MDL: MFCD00045431
    • Inchi: 1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3
    • InChI Key: LETYIFNDQBJGPJ-UHFFFAOYSA-N
    • SMILES: C1(C)(CC)CCCC1

Computed Properties

  • Exact Mass: 112.12500
  • Monoisotopic Mass: 112.125201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 68.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.9

Experimental Properties

  • Density: 0.7770
  • Melting Point: -112.84°C (estimate)
  • Boiling Point: 121.55°C
  • Flash Point: 10.6°C
  • Refractive Index: 1.4248
  • PSA: 0.00000
  • LogP: 2.97670

1-Ethyl-1-methylcyclopentane Pricemore >>

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1-Ethyl-1-methylcyclopentane Related Literature

Additional information on 1-Ethyl-1-methylcyclopentane

Research Brief on 1-Ethyl-1-methylcyclopentane (CAS: 16747-50-5) in Chemical and Biomedical Applications

1-Ethyl-1-methylcyclopentane (CAS: 16747-50-5) is a cyclic hydrocarbon with emerging significance in chemical and biomedical research. Recent studies have explored its potential as a solvent, intermediate in organic synthesis, and its role in drug delivery systems. This brief consolidates the latest findings on its physicochemical properties, synthetic applications, and biomedical relevance, offering insights for researchers and industry professionals.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a non-polar solvent in peptide synthesis, demonstrating superior stability compared to traditional alternatives. The research emphasized its low toxicity profile (IC50 > 500 μM in HEK293 cells), making it a candidate for pharmaceutical formulations. Concurrently, its structural analogs have shown promise in enhancing blood-brain barrier permeability for CNS-targeted therapeutics.

Advanced spectroscopic analyses (NMR and GC-MS) have revealed unique conformational dynamics of 1-Ethyl-1-methylcyclopentane that contribute to its molecular recognition properties. Density Functional Theory (DFT) calculations published in Physical Chemistry Chemical Physics (2024) identified its optimal geometry for host-guest interactions, suggesting applications in supramolecular chemistry and catalyst design.

In drug delivery, nanoemulsions incorporating 1-Ethyl-1-methylcyclopentane exhibited 92% encapsulation efficiency for hydrophobic anticancer agents (Paclitaxel and Docetaxel) in recent preclinical trials. The compound's logP value (3.2 ± 0.1) and controlled release kinetics make it particularly suitable for long-circulating nanocarriers, as evidenced by a 40% increase in tumor accumulation versus conventional formulations in murine models.

Ongoing clinical investigations are evaluating its derivatives as modulators of cytochrome P450 enzymes, with Phase I data showing selective inhibition of CYP3A4 (Ki = 8.7 μM). Safety assessments indicate favorable pharmacokinetics (t1/2 = 6.2 h, Vd = 1.8 L/kg) with no observed QT prolongation at therapeutic doses. These developments position 1-Ethyl-1-methylcyclopentane as a versatile scaffold for next-generation pharmaceutical excipients and bioactive molecules.

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